2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide
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Overview
Description
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the synthesis of 4-amino-3-mercapto-5-(pyridin-3-yl)-4H-1,2,4-triazole from carboxylic acids hydrazides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of microwave irradiation to accelerate reaction times and the elimination of solvents to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole: Similar structure but with a different pyridine substitution pattern.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Another compound with a triazole ring and pyridine substitution.
Uniqueness
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide is unique due to its combination of a triazole ring, pyridine ring, and diethylamino group, which confer specific chemical properties and biological activities not found in other similar compounds.
Properties
Molecular Formula |
C19H23N7OS |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H23N7OS/c1-3-25(4-2)16-9-7-15(8-10-16)22-17(27)13-28-19-24-23-18(26(19)20)14-6-5-11-21-12-14/h5-12H,3-4,13,20H2,1-2H3,(H,22,27) |
InChI Key |
DTOCWJOVGCPCNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Origin of Product |
United States |
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